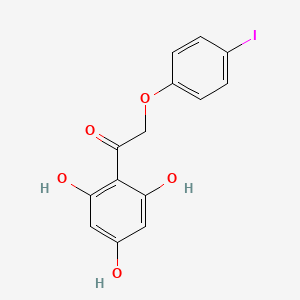![molecular formula C38H30N6O4 B5557929 N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multistep organic reactions, including nucleophilic substitution, condensation, and cyclization reactions. For instance, the synthesis of N,N'-(1,2-phenylene)-bis[4-(azidomethyl)benzamide] is achieved by direct nucleophilic disubstitution of dihalogen precursors with NaN3, indicating a method that could potentially be adapted for our compound (Bachl & Díaz, 2010). Similarly, ultrasound-promoted, catalyst-free synthesis methods have been explored for derivatives of related structures, highlighting the potential for innovative, efficient synthesis approaches (Azarifar & Sheikh, 2012).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by complex arrangements of rings and functional groups, contributing to their unique properties. Crystallographic studies provide insights into the molecular geometry, confirming the presence of intramolecular steric repulsion and the effects of substituents on the overall structure. For example, research on benz[4,5]isoquino[1,2‐b]quinazoline derivatives reveals the impact of recrystallization conditions on molecular rearrangement, suggesting similar considerations may apply to our target compound (Lindeman, Ponomarev, & Rusanov, 1995).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, including cyclization and acylation, to form derivatives with diverse biological and chemical activities. The base-catalyzed cyclization of benzoylamino benzamides into quinazolinone derivatives demonstrates the chemical versatility and reactivity of these compounds (Hanusek, Sedlák, Šimůnek, & Štěrba, 2002).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the applicability of these compounds in various domains. While specific data on our compound is not available, analogous studies on polyamide-quinazolinediones show a range of solubilities and thermal behaviors indicative of the structural diversity within this chemical family (Chau, Saegusa, & Iwakura, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming derivatives, are key to the functional application of these materials. Investigations into the synthesis of bisquinazoline derivatives and their interactions highlight the chemical adaptability and potential for modification of these compounds for specific uses (El-hashash, Salem, & Selima Ali Mohamed Al-Mabrook, 2018).
科学的研究の応用
Synthesis and Potential Applications
Insecticidal Efficacy : Novel bis quinazolinone derivatives, including structures similar to "N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]", have been synthesized and shown to possess insecticidal efficacy. These compounds were evaluated for their structural features and insecticidal properties, indicating potential applications in agricultural pest management (El-Shahawi et al., 2016).
Anticancer Activity : Research has explored the synthesis of quinazolinone and benzamide derivatives, including compounds related to "N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]", revealing their in vitro anti-proliferative activity against cancer cell lines. This suggests potential applications in the development of new anticancer agents (El-hashash et al., 2018).
Fluorescent Properties : Derivatives of benzimidazole and quinazoline, related to the chemical structure of interest, have been studied for their fluorescent properties. These compounds are being investigated for potential use in photoactive materials, demonstrating the versatility of the quinazolinone framework in the synthesis of functional materials with unique optical properties (Pozharskii et al., 2016).
特性
IUPAC Name |
2-acetamido-N-[4-[2-[4-[(2-acetamidobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N6O4/c1-23(45)39-33-13-7-4-10-30(33)37(47)41-27-19-15-25(16-20-27)35-29-9-3-6-12-32(29)43-36(44-35)26-17-21-28(22-18-26)42-38(48)31-11-5-8-14-34(31)40-24(2)46/h3-22H,1-2H3,(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLDXKQXLGLRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-[4-[2-[4-[(2-acetamidobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)
![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)
![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)